3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the fluorophenyl, isopropylthio, and triazolopyridazine groups would contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, isopropylthio, and triazolopyridazine groups . Each of these groups could potentially participate in different types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Structural Studies
- A series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, related to the compound , were synthesized and characterized, revealing insights into the structural aspects and potential applications in medicinal chemistry (Aggarwal, Mamta, Sumran, & Torralba, 2019).
Antitubulin Agents
- Another study synthesized 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, demonstrating their potential in cancer research due to their antiproliferative activity and ability to disrupt tubulin microtubule dynamics (Xu et al., 2016).
Anxiolytic Activity
- Compounds with a similar structure, like 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, have been reported to show anxiolytic activity, indicating their relevance in the development of new anxiolytic drugs (Albright et al., 1981).
Antiviral Activity
- Some triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis A virus, suggesting their potential application in antiviral drug development (Shamroukh & Ali, 2008).
Synthesis for Drug Evaluation
- The synthesis of carbon-labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine for use in absorption and metabolism studies highlights the compound's relevance in pharmacological research (May & Lanzilotti, 1984).
Crystal Structure Analysis
- Studies on the crystal structure, DFT calculations, and Hirshfeld surface analysis of pyridazine derivatives, including triazolo[4,3-b]pyridazine, have contributed to understanding their molecular properties, which is crucial for drug design (Sallam et al., 2021).
Agricultural Applications
- Pyridazine and its derivatives, including triazolo[4,3-b]pyridazine, have been used in agriculture as molluscicides, insecticides, and herbicides, demonstrating their versatility beyond medicinal applications (Sallam et al., 2022).
Antidiabetic Drug Development
- Triazolo-pyridazine-6-yl-substituted piperazines have been evaluated as anti-diabetic drugs, indicating the potential of related compounds in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-9(2)20-13-8-7-12-16-17-14(19(12)18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKWRDRMDIAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine |
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